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Compound Name: Paenilagicin

Cat. No.: B12386726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural elucidation of Paenilagicin, a potent

antibiotic produced by the honey bee pathogen Paenibacillus larvae. We will delve into the

mass spectrometry-based methodologies that have been pivotal in characterizing this complex

natural product, providing a roadmap for researchers in drug discovery and development. This

guide will focus on the technical aspects of mass spectral analysis, including experimental

protocols, data interpretation, and the logical frameworks used to determine its intricate

chemical architecture.

Introduction to Paenilagicin (Paenilamicin)
Paenilagicin, referred to in scientific literature as Paenilamicin, is a nonribosomal peptide-

polyketide (NRP/PK) hybrid metabolite.[1] It is a member of a family of structurally related

compounds produced by P. larvae, the causative agent of American Foulbrood, a devastating

disease in honey bee colonies.[1][2] Paenilamicins exhibit significant antibacterial and

antifungal activities, making them promising candidates for the development of new

antimicrobial agents.[2][3] The complexity of their structure, featuring unusual amino acid

residues and a polyketide chain, necessitates advanced analytical techniques for full

characterization. The definitive structure of Paenilamicin B2 was confirmed through total

synthesis and subsequent structural revision.[3][4]

Mass Spectrometry Data of Paenilamicin Variants
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High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) have

been instrumental in determining the molecular weight and proposing the primary structure of

Paenilagicin and its analogues. The table below summarizes the key mass-to-charge ratio

(m/z) data obtained from various studies.

Compound
Variant

Ionization
Mode

Precursor
Ion (m/z)

Charge
State (z)

Deduced
Molecular
Weight (Da)

Reference

Paenilamicin

A/B mix
ESI 1009.6 1 1008.6 [5][6]

Paenilamicin

A/B mix
ESI 1037.6 1 1036.6 [5][6]

Paenilamicin

variant 1
ESI 505.4 2 1008.8 [7]

Paenilamicin

variant 2
ESI 519.4 2 1036.8 [7]

Paenilamicin

B2
- - - 1023.2 [3][4]

Experimental Protocols for Mass Spectrometry
Analysis
The following protocols are based on methodologies reported in the literature for the analysis of

Paenilamicins.[1]

Sample Preparation: Extraction of Paenilamicin from P.
larvae Culture

Culture Supernatant Collection:P. larvae is cultured in a suitable medium (e.g., MYPGP) and

the supernatant is collected by centrifugation to remove bacterial cells.

Solid-Phase Extraction (SPE): The supernatant is loaded onto an Amberlite XAD-16

adsorption resin column.
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Stepwise Elution: The column is washed with distilled water, followed by a stepwise gradient

of aqueous methanol (e.g., 10% increments from 10% to 100%).

Bioactivity-Guided Fractionation: Eluted fractions are tested for antimicrobial activity (e.g.,

against Bacillus megaterium) to identify the Paenilamicin-containing fractions.

Drying and Reconstitution: Bioactive fractions are pooled, dried under vacuum, and

reconstituted in a suitable solvent (e.g., 10% aqueous acetonitrile with 0.1% formic acid) for

LC-MS analysis.

Liquid Chromatography-Electrospray Ionization-Mass
Spectrometry (LC-ESI-MS)

LC System: Agilent 1290 Infinity UHPLC system or equivalent.

Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS system or a high-resolution

instrument like an LTQ Orbitrap XL.

Column: Eclipse Plus C18, 1.8 µm, 2.1 x 50 mm.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution: A linear gradient from 5% to 100% mobile phase B over 6 minutes, followed

by a 2-minute isocratic hold at 100% B.

Flow Rate: 0.4 mL/min.

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

MS Method: Full scan mode for initial identification and product ion scan (MS/MS) mode for

fragmentation analysis.

Visualization of Experimental Workflow and
Fragmentation Pathway
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The following diagrams, generated using the DOT language, illustrate the experimental

workflow for Paenilagicin analysis and a proposed fragmentation pathway based on its revised

structure and observed mass spectral data.
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Experimental workflow for Paenilagicin analysis.
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Proposed fragmentation of Paenilamicin B2.

Interpretation of Fragmentation Data
The MS/MS fragmentation of Paenilamicins, like other peptide-polyketide hybrids, is complex.

The fragmentation patterns are dominated by cleavages of the amide bonds within the peptide

backbone, leading to the formation of b- and y-type ions. Additionally, fragmentation can occur

within the polyketide moiety and through the loss of side chains from the amino acid residues.

In a study by Dang et al. (2022), MS2 fragmentation of Paenilamicin variants consistently

produced b4, y4, and y6 fragment ions.[8] The observation of a mass shift of 42 Da (indicative

of acetylation) only for the b4 fragment ion in N-acetylpaenilamicin confirmed that the

acetylation occurs on the N-terminal part of the molecule.[8] This targeted fragmentation

analysis is a powerful tool for locating specific modifications within the molecule.

The proposed fragmentation pathway diagram illustrates the general fragmentation behavior.

The initial precursor ion of Paenilamicin B2 undergoes collision-induced dissociation (CID),

leading to the generation of several major fragment ions. The precise m/z values of these

fragments allow for the deduction of the sequence of amino acids and the structure of the

polyketide chain. The identification of characteristic neutral losses can further aid in confirming

the presence of specific functional groups.

Conclusion
The structural elucidation of Paenilagicin is a testament to the power of modern mass

spectrometry techniques. Through a combination of high-resolution mass measurements and

detailed fragmentation analysis, the chemical formula and connectivity of this complex natural
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product have been determined. This technical guide provides a foundational understanding of

the methodologies employed in this process, offering valuable insights for researchers working

on the characterization of novel bioactive compounds. The continued application of advanced

mass spectrometry will undoubtedly accelerate the discovery and development of the next

generation of antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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